![molecular formula C20H15FN2O4S B2474903 4-fluoro-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide CAS No. 922062-97-3](/img/structure/B2474903.png)
4-fluoro-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-fluoro-3-methyl-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide” is a derivative of 11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine . It is a selective inhibitor of the Dopamine D2 receptor . This compound is used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .
Synthesis Analysis
The synthesis of this compound involves treating a solution of methyl 10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carboxylate in THF, MeOH, and water at room temperature with LiOH . The reaction mixture is stirred at room temperature for 1 hour, diluted with water, and acidified with HCl .Scientific Research Applications
Organocatalytic Asymmetric Mannich Addition
Bing Li et al. (2019) explored the use of dibenzo[b,f][1,4]oxazepine scaffolds, significant in pharmacology, in an asymmetric Mannich reaction with 3-fluorooxindoles. This reaction created chiral tetrasubstituted C‒F stereocenters, which are crucial in medicinal chemistry due to their potential in drug development (Li, Lin, & Du, 2019).
Photodynamic Therapy Application
M. Pişkin et al. (2020) investigated new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited high singlet oxygen quantum yield, making them suitable as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Synthesis of Bioactive Compounds
Lina M Acosta Quintero et al. (2019) discussed the synthesis of dibenzo[b,e]azepine and dibenzo[b,f]azocine ring systems, integral in forming bioactive compounds. These compounds have potential applications in pharmaceuticals due to their unique chemical structures (Quintero, Palma, Cobo, & Glidewell, 2019).
Development of COX-2 Inhibitors
Hiromasa Hashimoto et al. (2002) synthesized benzenesulfonamide derivatives to inhibit COX-2 enzymes. They found that the introduction of a fluorine atom increased COX-2 potency and selectivity, leading to potential therapeutic applications in treating conditions like rheumatoid arthritis (Hashimoto, Imamura, Haruta, & Wakitani, 2002).
Antifungal Applications
J. Sławiński et al. (2014) synthesized novel benzenesulfonamide derivatives showing significant growth-inhibitory activity against yeast-like fungi, suggesting their potential as new antifungal agents (Sławiński, Pogorzelska, Żołnowska, Kędzia, Ziółkowska-Klinkosz, & Kwapisz, 2014).
Asymmetric Transfer Hydrogenation
G. More and B. Bhanage (2017) reported on the asymmetric transfer hydrogenation of dibenzo[b,f][1,4]oxazepine compounds. This method provided biologically active derivatives with high conversion and enantioselectivity, relevant in pharmaceutical synthesis (More & Bhanage, 2017).
Mechanism of Action
As a selective inhibitor of the Dopamine D2 receptor, this compound likely works by blocking the action of dopamine, a neurotransmitter, at the D2 receptor . This can help to alleviate symptoms of disorders such as schizophrenia and bipolar disorder, which are thought to involve overactivity of dopamine in certain parts of the brain .
Properties
IUPAC Name |
4-fluoro-3-methyl-N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN2O4S/c1-12-10-14(7-8-16(12)21)28(25,26)23-13-6-9-18-15(11-13)20(24)22-17-4-2-3-5-19(17)27-18/h2-11,23H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGSEXPRIMWNIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OC4=CC=CC=C4NC3=O)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
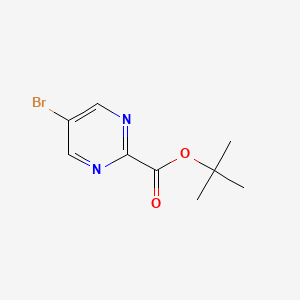
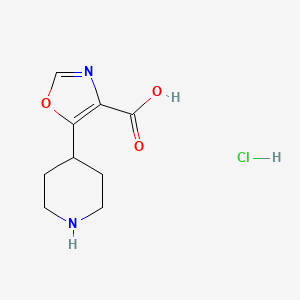
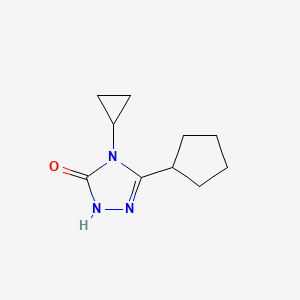

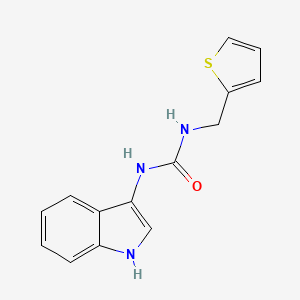

![Ethyl (5S,7S)-5-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2474831.png)
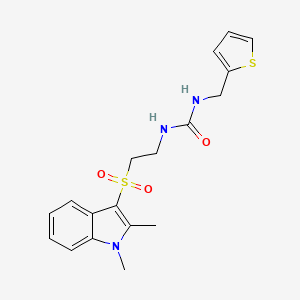
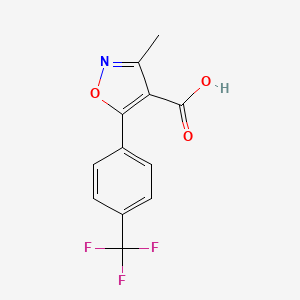
![4-[(2-Thienylcarbonyl)amino]benzoic acid](/img/structure/B2474839.png)
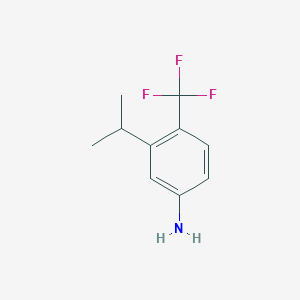
![N-[(3-methoxyphenyl)methyl]-2-{2-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]-1,3-thiazol-4-yl}acetamide](/img/structure/B2474841.png)
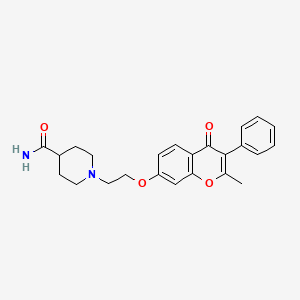
![4-[(3-Ethoxypropyl)amino]-1,2-dihydroquinazoline-2-thione](/img/structure/B2474843.png)
